molecular formula C14H11BrN2O3 B2954348 5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide CAS No. 92152-48-2

5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

Cat. No.: B2954348
CAS No.: 92152-48-2
M. Wt: 335.157
InChI Key: MULGUYWFAXVEDZ-LZYBPNLTSA-N
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Description

5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is a Schiff base compound of significant interest in advanced materials science and pharmaceutical research. This hydrazone features a central azomethine (-CO-NH-N=CH-) group, which acts as a versatile pharmacophore with multiple hydrogen-bonding sites, enabling interactions with various biological targets . The molecular structure is stabilized by intramolecular O-H···N hydrogen bonds, and the crystal packing is formed through intermolecular N-H···O and O-H···O hydrogen bonds, creating chains that can influence the compound's solid-state properties . This compound serves as a valuable precursor for synthesizing coordination complexes with transition metals such as Copper (Cu), Ruthenium (Ru), and Nickel (Ni). These complexes are explored for their catalytic activity, including applications in transfer hydrogenation . Furthermore, Schiff bases derived from similar 5-bromo salicylaldehyde precursors have shown a wide spectrum of pharmacological activities in research models, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The presence of delocalized π-electrons across the conjugate system contributes to its chemical and biological activity, making it a subject of study for nonlinear optics (NLO) and molecular sensing . Research into this chemical scaffold provides insights essential for the development of novel therapeutic agents and functional materials. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULGUYWFAXVEDZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92152-48-2
Record name 5-BROMO-2-HYDROXY-N'-(2-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE
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Chemical Reactions Analysis

5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include ethanol as a solvent and moderate temperatures (60-70°C). Major products formed from these reactions depend on the specific reagents used and the reaction conditions.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity . This inhibition can disrupt various biological pathways, leading to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

The table below summarizes key structural analogs and their functional differences:

Compound Name Substituents/Modifications Key Properties/Applications References
5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide Br (C5), –OH (C2); 2-hydroxybenzylidene Iron chelation, antimicrobial, LSD1 inhibition
3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH) Cl (C3) instead of Br; same benzylidene LSD1-selective inhibitor, antiproliferative
5-Bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide Thiophene-ethylidene instead of benzylidene Fluorescence chemosensor for Fe(II/III)
(E)-N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methoxybenzohydrazide –OCH3 at C3 (benzylidene) and C3’ (benzohydrazide) Enhanced crystallinity, methanol solvates
3-Bromo-5-chloro-N'-(substituted benzylidene)benzohydrazide derivatives Br (C3), Cl (C5) on salicylaldehyde core Potent antibacterial activity
Key Observations:
  • Halogen Substitution : Replacing bromine with chlorine (e.g., CHBH) retains LSD1 inhibition but alters iron-chelating efficiency due to differences in electronegativity and atomic size .
  • Benzylidene vs. Thiophene Moieties : Substituting the benzylidene group with thiophene enhances fluorescence properties, making the compound a selective chemosensor for iron ions .
  • Methoxy Groups: Methoxy substitutions improve crystallinity and hydrogen-bonding networks, as seen in methanol solvates, but may reduce antimicrobial potency compared to halogenated analogs .
Anticancer Activity
  • This compound : Exhibits iron-chelating properties that disrupt cancer cell proliferation, though its LSD1 inhibition is less potent than CHBH .
  • CHBH (3-chloro analog) : A selective LSD1 inhibitor with robust antiproliferative effects in leukemia and breast cancer cell lines (IC50: 2–5 µM) .
  • Thiophene Derivative: No direct anticancer activity reported; primarily used for metal ion sensing .
Antimicrobial Activity
  • Bromo-Chloro Derivatives : Compounds with both Br and Cl substituents (e.g., 3-bromo-5-chloro analogs) show broad-spectrum antibacterial activity against E. coli and S. aureus (MIC: 8–16 µg/mL) due to enhanced electrophilicity .
  • Methoxy Derivatives : Lower antimicrobial efficacy (MIC: 32–64 µg/mL), suggesting halogen substituents are critical for targeting bacterial membranes .

Physicochemical Properties

  • Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., methanol) compared to halogenated analogs .
  • Crystal Packing : Bromo and chloro substituents promote intermolecular halogen bonding (Br···O, Br···Br), stabilizing crystal lattices .
  • Thermal Stability : Thiophene-based analogs decompose at lower temperatures (ΔT: 200–250°C) than benzylidene derivatives (ΔT: 250–330°C) due to weaker π-stacking .

Mechanistic Insights

  • Iron Chelation : The bromo-hydroxybenzylidene scaffold enables tridentate binding to Fe(II/III), disrupting cellular iron homeostasis in cancer cells .
  • LSD1 Inhibition : CHBH’s chloro substitution enhances hydrophobic interactions with the LSD1 active site, while the bromo analog’s bulkier structure reduces binding affinity .

Biological Activity

5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is a synthetic organic compound notable for its unique hydrazone structure, characterized by the presence of bromine and hydroxyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H15BrN2O4. Its synthesis typically involves a condensation reaction between 5-bromosalicylaldehyde and 4-hydroxy-3-methoxybenzohydrazide, often carried out in methanol under mild conditions. The reaction can be represented as follows:

5 bromosalicylaldehyde+4 hydroxy 3 methoxybenzohydrazide5 bromo 2 hydroxy N 2 hydroxybenzylidene benzohydrazide\text{5 bromosalicylaldehyde}+\text{4 hydroxy 3 methoxybenzohydrazide}\rightarrow \text{5 bromo 2 hydroxy N 2 hydroxybenzylidene benzohydrazide}

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Compounds with similar structures have been shown to effectively scavenge free radicals, thereby preventing oxidative stress in biological systems. The antioxidant activity is often attributed to the presence of multiple hydroxyl groups, which facilitate electron transfer processes.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have evaluated its minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, revealing promising results. For instance, derivatives of benzohydrazides have been reported to inhibit the growth of pathogens such as E. coli and S. aureus, suggesting a potential application in treating bacterial infections .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound may possess anti-inflammatory effects. Similar hydrazone derivatives have been documented to inhibit inflammatory pathways, making them candidates for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds reveals insights into the structure-activity relationship (SAR) of this compound:

Compound NameStructural FeaturesBiological Activity
N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazideContains methoxy groupAntioxidant activity
N'-(4-nitrobenzylidene)hydrazineLacks hydroxyl groupsAntimicrobial properties
N'-(3-methoxy-4-hydroxybenzylidene)hydrazineSimilar hydroxyl substitutionAnti-inflammatory effects

The presence of both bromine and hydroxyl groups in this compound enhances its reactivity and biological effectiveness compared to other derivatives lacking these features .

Case Studies

  • Antioxidant Evaluation : A study conducted on various hydroxyl-substituted benzoylhydrazones demonstrated that compounds similar to this compound exhibited high efficacy in scavenging DPPH radicals, indicating strong antioxidant capabilities .
  • Antimicrobial Testing : Another research focused on the antimicrobial activity of benzohydrazone derivatives found that this compound showed significant inhibition against E. coli with an MIC value indicating effective antibacterial action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide, and how is its purity validated?

  • Methodology : The compound is synthesized via condensation of 5-bromosalicylaldehyde with benzohydrazide derivatives in methanol under reflux, catalyzed by acetic acid. Ultrasound-assisted synthesis (40 kHz, 50°C, 30 min) improves yield (85–92%) and reduces reaction time compared to conventional methods (6–8 hours) .
  • Characterization : Purity is confirmed by elemental analysis (C, H, N), FT-IR (C=N stretch at ~1600 cm⁻¹, O–H at ~3400 cm⁻¹), ¹H NMR (azomethine proton at δ 8.3–8.5 ppm), and single-crystal X-ray diffraction (SHELX refinement; R-factor < 0.05) .

Q. Which spectroscopic techniques are critical for confirming the hydrazone Schiff base structure?

  • Key Techniques :

  • FT-IR : Identifies the C=N stretch (1590–1610 cm⁻¹) and phenolic O–H (broad peak ~3400 cm⁻¹) .
  • UV-Vis : Absorption bands at ~270 nm (π→π* transition) and ~350 nm (n→π* transition) confirm conjugation .
  • ¹H NMR : Azomethine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) validate the structure .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

  • Method : Single-crystal X-ray diffraction (Bruker SMART CCD) with SHELXS/SHELXL refinement. Hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking (3.5–4.0 Å) stabilize the lattice. Dihedral angles between aromatic rings range from 10.5° to 30.5°, indicating near-planar conformations .

Advanced Research Questions

Q. How can researchers design metal complexes using this ligand, and what factors influence their biological activity?

  • Experimental Design : React the ligand with metal salts (e.g., Cu(II), Co(II), Ni(II)) in ethanol/water. Monitor via UV-Vis (LMCT bands at ~400–500 nm) and cyclic voltammetry (redox peaks for metal centers). Bioactivity correlates with metal ion electronegativity and coordination geometry. For example, Cu(II) complexes show higher cytotoxicity (IC₅₀ = 12–18 µM against MCF-7 cells) due to enhanced DNA intercalation .
  • Contradictions : Varied activity across cell lines (e.g., Hep-G2 vs. MCF-7) may arise from differences in membrane permeability or redox cycling .

Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?

  • Case Study : The ligand inhibits V-ATPase (IC₅₀ = 2.5 µM in osteoclasts) but lacks in vivo efficacy due to poor bioavailability. Solutions include structural modification (e.g., adding methyl groups to enhance lipophilicity) or nanoparticle encapsulation .
  • Validation : Pair in vitro assays (e.g., DNA binding via UV-Vis titrations) with pharmacokinetic studies (e.g., plasma half-life measurements) .

Q. What computational strategies complement experimental studies of this compound’s antidiabetic potential?

  • Methods : Molecular docking (AutoDock Vina) to α-amylase/α-glucosidase receptors. Key interactions: Hydrogen bonding with Asp197/Arg440 and hydrophobic contacts with Trp58. MD simulations (100 ns) assess binding stability (RMSD < 2.0 Å). Validate with in vitro enzyme inhibition assays (IC₅₀ = 45–60 µM) .

Q. What challenges arise in crystallographic refinement of polymorphic forms, and how are they resolved?

  • Challenges : Polymorphism due to solvent inclusion (e.g., methanol vs. ethanol) alters unit cell parameters. For example, monoclinic (P2₁/c) vs. triclinic (P-1) systems require careful space group assignment .
  • Solutions : Use PLATON to check for missed symmetry and refine disorder with PART instructions in SHELXL. Hydrogen bond metrics (d(D⋯A) = 2.6–3.0 Å, ∠D-H⋯A = 150–170°) guide validation .

Q. How does this compound act as a corrosion inhibitor, and what experimental parameters optimize its performance?

  • Mechanism : Adsorbs on mild steel via physisorption (ΔG°ads = −25 kJ/mol) and chemisorption (N, O donor atoms). Efficiency (85–92% in 0.5 M H₂SO₄) is quantified by Tafel polarization (Ecorr shifts > 50 mV) and EIS (charge transfer resistance > 150 Ω·cm²) .
  • Optimization : Ultrasound-assisted synthesis improves inhibitor homogeneity. AFM shows reduced surface roughness (Ra = 15 nm vs. 120 nm in control) .

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